molecular formula C13H19Cl2F3N2 B1390785 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride CAS No. 1189494-84-5

4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride

Cat. No. B1390785
M. Wt: 331.2 g/mol
InChI Key: FEHIEDHHFYKBPW-UHFFFAOYSA-N
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Description

“4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1189494-84-5 . It has a molecular weight of 331.21 . The IUPAC name for this compound is 4-(4-methyl-1-piperidinyl)-3-(trifluoromethyl)phenylamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17F3N2.2ClH/c1-9-4-6-18(7-5-9)12-3-2-10(17)8-11(12)13(14,15)16;;/h2-3,8-9H,4-7,17H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 331.21 . More detailed physical and chemical properties were not found in my web search results.

Scientific Research Applications

Metabolic Studies

  • Labelling of Neuroleptic Butyrophenones : A compound related to 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride, specifically a neuroleptic agent ID-4708-(piperidine-14C), was synthesized for use in metabolic studies. This synthesis involved several chemical reactions, including the Mannich reaction and Grignard reaction, ultimately leading to the production of ID-4708-(piperidine-14 C) (Nakatsuka, Kawahara, & Yoshitake, 1981).

Cancer Treatment

  • Aurora Kinase Inhibitor : Compounds structurally similar to 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride have been explored as inhibitors of Aurora A kinase, suggesting potential utility in cancer treatment. These compounds include (2S, 4S)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazole-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity

  • Antimycobacterial Spiro-piperidin-4-ones : Research has shown the synthesis and biological activity of compounds closely related to 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride against various strains of Mycobacterium, including tuberculosis. This discovery is significant for antimycobacterial therapies (Kumar et al., 2008).

Medicinal Chemistry Synthesis

  • Oxindole Synthesis via Palladium-catalyzed CH Functionalization : Research involving palladium-catalyzed CH functionalization includes the synthesis of compounds like Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, which are structurally related to 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride. These compounds have applications in medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).

Synthesis and Conformational Study

  • Novel Piperidine-Fused Compounds : Piperidine-fused compounds, such as benzoxazino- and quinazolinonaphthoxazines, have been synthesized and studied for their conformational properties. These studies contribute to the understanding of molecular structures and reactions in chemistry, relevant to compounds like 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride (Csütörtöki et al., 2012).

Neuroprotection in Cerebral Ischaemia

  • Effects of Ca2+ and Na+ Channel Inhibitors : Studies involving molecules like NNC 09-0026, structurally related to 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride, have explored their effects on human omega-conotoxin sensitive N-type voltage-dependent Ca2+ channel currents and Na+ channel currents in vitro. These molecules have shown potential in providing neuroprotection in cases of global cerebral ischaemia (O'Neill et al., 1997).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2.2ClH/c1-9-4-6-18(7-5-9)12-3-2-10(17)8-11(12)13(14,15)16;;/h2-3,8-9H,4-7,17H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHIEDHHFYKBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661720
Record name 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride

CAS RN

1189494-84-5
Record name 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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